

Exploring the Chemical Space of Azetidine-2-Carboxylate Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (S)-Methyl azetidine-2-carboxylate hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[\[1\]](#) [\[2\]](#) Derivatives of azetidine-2-carboxylic acid, a proline analogue, serve as versatile scaffolds in the design of novel therapeutics, offering conformational rigidity that can enhance binding affinity and pharmacological properties.[\[3\]](#)[\[4\]](#) This technical guide provides an in-depth exploration of the chemical space of azetidine-2-carboxylate derivatives, covering their synthesis, biological activities, and the experimental protocols utilized in their evaluation.

Data Presentation: A Quantitative Overview

The exploration of the chemical space of azetidine-2-carboxylate derivatives has yielded compounds with a wide range of biological activities. The following tables summarize key quantitative data for select derivatives, providing a comparative overview of their potency and physicochemical properties.

Table 1: In Vitro STAT3 DNA-Binding Inhibition by Azetidine-2-Carboxamide Derivatives

Compound ID	Modifications	STAT3 EMSA IC ₅₀ (μM)	Reference
5a	(R)-azetidine-2-carboxamide analogue	0.55	[5]
5o	(R)-azetidine-2-carboxamide analogue	0.38	[5]
8i	(R)-azetidine-2-carboxamide analogue	0.34	[5]
H172 (9f)	Azetidine derivative	0.38–0.98	[6][7]
H182	Azetidine derivative	0.38–0.98	[6][7]
H120	Azetidine derivative	1.75	[8]
H105	Azetidine derivative	2.07	[8]
7e	Cell-permeable azetidine inhibitor	-	[5]
7f	Cell-permeable azetidine inhibitor	-	[5]
7g	Cell-permeable azetidine inhibitor	-	[5]
9k	Cell-permeable azetidine inhibitor	-	[5]

Note: EC₅₀ values for cell viability inhibition by compounds 7e, 7f, 7g, and 9k in breast cancer cells were reported to be in the range of 0.9–1.9 μM.[9]

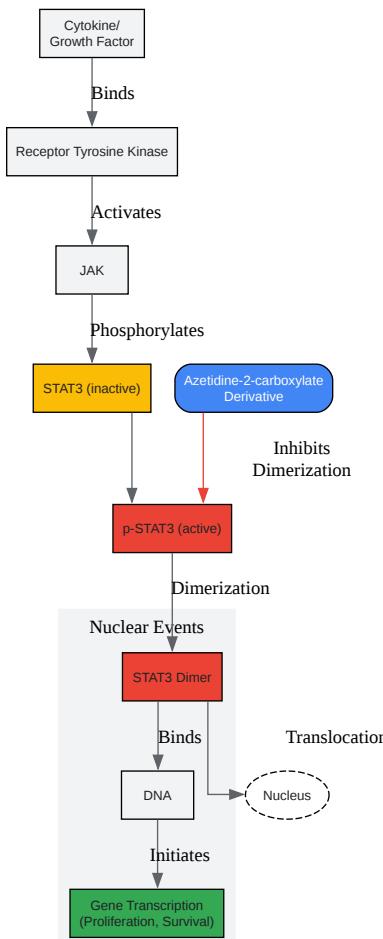
Table 2: Physicochemical Properties of Selected Azetidine Derivatives

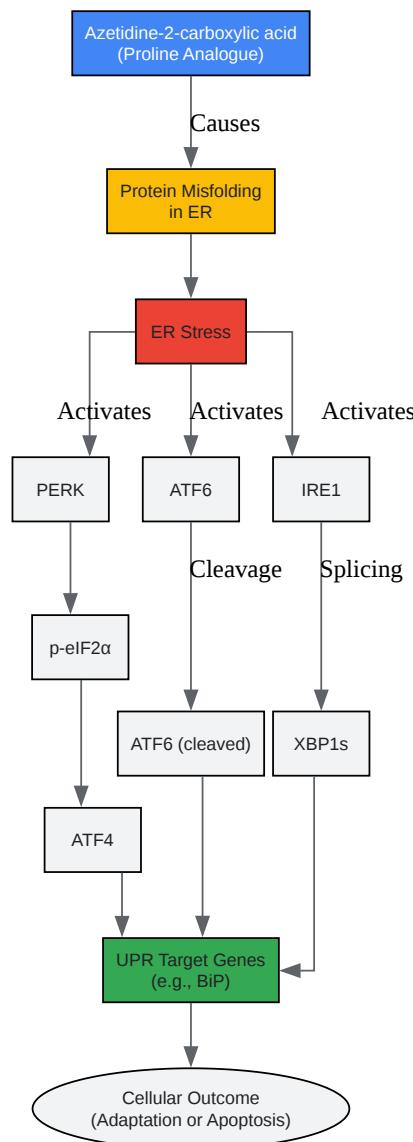
Compound	Molecular Formula	Molar Mass (g/mol)	Density (g/cm³)	Boiling Point (°C)	Solubility in Water
Azetidine-2-carboxylic acid	C ₄ H ₇ NO ₂	101.104	1.275	242	5.0 g/100 mL
Azetidine-2-carboxamide	C ₄ H ₈ N ₂ O	100.12	1.171 (Predicted)	300.9 (Predicted)	-

Data sourced from PubChem and ChemBK.[10][11][12]

Signaling Pathways and Logical Relationships

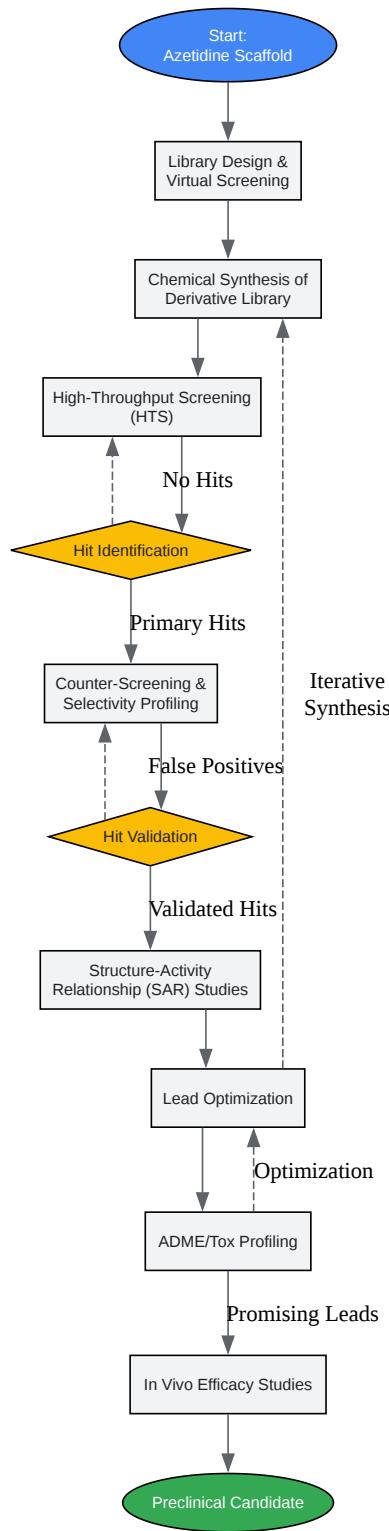
Visualizing the complex biological and experimental processes is crucial for understanding the context of azetidine-2-carboxylate derivatives in drug discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

[Click to download full resolution via product page](#)**STAT3 Signaling Pathway Inhibition.**



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Unfolded Protein Response Pathway Induction.



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Drug Discovery Workflow for Azetidine Derivatives.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of azetidine-2-carboxylate derivatives. The following protocols provide a foundation for key experiments.

General Procedure for the Synthesis of N-Boc-azetidine-2-carboxamides

This protocol is adapted from the synthesis of STAT3 inhibitors.[\[13\]](#)

- Coupling Reaction: To a solution of N-Boc- (R)-azetidine-2-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a base (e.g., DIEA).
- Amine Addition: Add the desired amine to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
- Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-azetidine-2-carboxamide.
- Deprotection (if required): The Boc protecting group can be removed by treatment with an acid (e.g., trifluoroacetic acid in dichloromethane) to yield the final amine.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This protocol is a generalized procedure for assessing the inhibition of STAT3 DNA-binding activity.[\[7\]](#)[\[14\]](#)

- Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3 consensus binding site is end-labeled with a radioactive isotope (e.g., $[\gamma-^{32}\text{P}]$ ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).
- Binding Reaction: Incubate nuclear extracts containing activated STAT3 with the labeled probe in a binding buffer. For inhibitor studies, pre-incubate the nuclear extracts with the azetidine derivative for a specified time before adding the probe.

- Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
- Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or a chemiluminescent or fluorescent detection method (for non-radioactive probes). The inhibition of STAT3 binding is observed as a decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex.

Cell Viability (MTT) Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[\[6\]](#)[\[15\]](#)

- Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the azetidine-2-carboxylate derivatives for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.

Conclusion

The chemical space of azetidine-2-carboxylate derivatives presents a rich and promising area for drug discovery. Their unique structural features and diverse biological activities, particularly as demonstrated by the potent STAT3 inhibitors, underscore their therapeutic potential. The systematic exploration of this chemical space, guided by robust synthetic strategies, comprehensive biological evaluation, and detailed structure-activity relationship studies, will

undoubtedly continue to yield novel and effective therapeutic agents for a range of diseases. This guide provides a foundational framework for researchers to navigate this exciting field and contribute to the development of the next generation of azetidine-based medicines.

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